molecular formula C14H14N2O2 B5771161 4-ethoxy-N-pyridin-4-ylbenzamide

4-ethoxy-N-pyridin-4-ylbenzamide

Cat. No.: B5771161
M. Wt: 242.27 g/mol
InChI Key: LFJUVPBDHBBXKT-UHFFFAOYSA-N
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Description

4-Ethoxy-N-pyridin-4-ylbenzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzoyl ring and a pyridin-4-yl substituent on the amide nitrogen. This compound belongs to a class of bioactive molecules where structural variations, such as substituents on the benzamide or pyridine rings, significantly influence physicochemical properties and biological interactions.

Properties

IUPAC Name

4-ethoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-12-7-9-15-10-8-12/h3-10H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJUVPBDHBBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-pyridin-4-ylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with pyridine-4-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield 4-carboxy-N-pyridin-4-ylbenzamide, while reduction of a nitro group would yield 4-ethoxy-N-pyridin-4-ylbenzylamine .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds structurally related to 4-ethoxy-N-pyridin-4-ylbenzamide. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC50_{50} values ranging from 1.35 to 2.18 μM. This suggests that similar compounds could be developed as anti-tubercular agents.

Anti-Cancer Potential

The compound's ability to interact with specific molecular targets suggests potential applications in oncology. Research indicates that benzamide derivatives can inhibit pathways relevant to various cancers, including those affecting the prostate and breast . The unique structural features of this compound may enhance its efficacy in targeting cancer cells.

Neurological Applications

In the realm of neurological disorders, compounds similar to this compound have been implicated in modulating pathways associated with neurodegeneration. Their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems positions them as potential candidates for treating conditions like Alzheimer's disease .

Case Study: Anti-Tubercular Activity

A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, five compounds exhibited significant activity, indicating that structural modifications can enhance biological efficacy.

Case Study: Cancer Cell Inhibition

A study focused on the antiproliferative effects of various benzamide derivatives showed that modifications at the nitrogen position could lead to enhanced binding affinity to cancer cell receptors. This study highlighted the importance of structural diversity in developing effective anti-cancer agents .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of Rho-associated kinase-1 (ROCK1), a protein involved in various cellular processes, including smooth muscle contraction and cell proliferation. By inhibiting ROCK1, this compound can modulate signaling pathways that are dysregulated in diseases such as hypertension and cancer .

Comparison with Similar Compounds

4-Ethoxy vs. Methoxy Groups

  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate (): The ethoxy group in the target compound is replaced by methoxy (-OCH₃), reducing steric bulk and lipophilicity (logP decreases by ~0.5 units). Crystallizes as a monohydrate, suggesting higher polarity and aqueous solubility compared to the non-hydrated ethoxy analog.

Ethoxy vs. Isoxazole Methoxy Derivatives

  • 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ():
    • The ethoxy group is substituted with a (3,5-dimethylisoxazol-4-yl)methoxy moiety.
    • The isoxazole ring introduces hydrogen-bond acceptor sites, which may enhance interactions with polar residues in enzyme active sites.
    • Synthesis yield (18%) is relatively low, likely due to steric challenges during acylation of the 6-methylpyridin-2-amine .

Modifications on the Pyridine Ring

Pyridin-4-yl vs. Pyridin-2-yl Substituents

  • N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide ():
    • The pyridin-4-yl group is replaced with pyridin-2-yl, altering the spatial orientation of the heterocycle.
    • The 2-position nitrogen may engage in stronger intramolecular hydrogen bonding, affecting conformational flexibility and target binding .

Pyridine vs. Piperidine/Pyrimidine Derivatives

  • 4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide ():
    • The pyridine ring is absent; instead, a piperidine-containing side chain is attached to the benzamide.
    • The basic piperidine nitrogen increases solubility in acidic environments, which could improve oral bioavailability .
  • N-[(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide (): The pyridine is replaced by a 2,6-dioxopyrimidine ring, introducing additional hydrogen-bond donor/acceptor sites. This modification may enhance interactions with nucleotide-binding domains (e.g., kinases) .

Molecular Weight and Polarity

Compound Name Molecular Formula Molecular Weight Polar Surface Area (Ų) logP
This compound* C₁₄H₁₄N₂O₂ 242.28 ~50 ~2.1
4-Methoxy-N-(pyridin-4-ylmethyl)-3-CF₃-benzamide () C₁₆H₁₄F₃N₂O₂ 338.29 65.1 2.8
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide () C₂₀H₁₈N₂O 302.37 45.2 3.5

*Estimated based on structural analogs.

Biological Activity

4-Ethoxy-N-pyridin-4-ylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects. The findings are supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O Molecular Formula \text{C}_{13}\text{H}_{14}\text{N}_2\text{O}\quad \text{ Molecular Formula }

This compound features an ethoxy group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cells

A study evaluated the cytotoxic effects of this compound on the A549 lung cancer cell line using the MTT assay. The results indicated that this compound exhibited an IC50 value lower than that of imatinib, a well-known anticancer drug, suggesting superior efficacy in inhibiting cancer cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA54912.5
ImatinibA54915.0
ErlotinibA54920.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.

Case Study: Antibacterial and Antifungal Effects

A comprehensive evaluation of the antimicrobial properties revealed that this compound showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32
Aspergillus fumigatus64

The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial growth. Molecular docking studies have indicated strong binding affinities with targets such as receptor tyrosine kinases (RTKs), which play critical roles in signaling pathways associated with cancer progression .

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